(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile
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Overview
Description
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C9H13N3. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile typically involves the reaction of 1-methyl-3-propan-2-ylpyrazole with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced amines or alcohols.
Substitution: Amides or esters.
Scientific Research Applications
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile
- 2-(1-Methylpyrazol-4-yl)morpholine
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
Uniqueness
(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propan-2-yl substituent on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
2-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(2)9-8(4-5-10)6-12(3)11-9/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGQCCEXXDXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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